(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone
Description
The compound "(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone" is a pyrazole-piperazine hybrid with a methanone linker. Its structure features:
- A 3-isopropyl-1-phenyl-substituted pyrazole moiety, contributing steric bulk and lipophilicity.
This dual pharmacophore design suggests applications in medicinal chemistry, particularly in targeting receptors with hydrophobic and polar binding pockets.
Properties
Molecular Formula |
C27H34N4O4 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(2-phenyl-5-propan-2-ylpyrazol-3-yl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H34N4O4/c1-19(2)22-17-23(31(28-22)21-9-7-6-8-10-21)27(32)30-15-13-29(14-16-30)18-20-11-12-24(33-3)26(35-5)25(20)34-4/h6-12,17,19H,13-16,18H2,1-5H3 |
InChI Key |
NYZIWKABHOISBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone is a synthetic organic molecule that has garnered attention due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a pyrazole ring , which is known for its diverse biological activities including anti-inflammatory and analgesic effects. The piperazine moiety enhances the solubility and bioavailability of the compound, making it a candidate for various pharmaceutical applications. The presence of trimethoxybenzyl groups may also contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anti-inflammatory Activity
- Pyrazole derivatives are often associated with anti-inflammatory effects. Studies have shown that compounds with similar structures exhibit inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
-
Analgesic Effects
- Research indicates that pyrazole-based compounds can provide analgesic effects through various pathways, including modulation of pain perception in the central nervous system.
-
Antimicrobial Properties
- Some derivatives exhibit antimicrobial activity against a range of pathogens, suggesting potential use in treating infections.
-
Anticonvulsant Activity
- Preliminary studies suggest that certain structural analogs may possess anticonvulsant properties, making them candidates for further investigation in seizure disorders.
Table 1: Summary of Biological Activities
Case Study: Analgesic Effect Evaluation
A study evaluated the analgesic effect of a structurally similar pyrazole compound in a formalin test model. Results indicated significant pain relief at doses ranging from 10 to 50 mg/kg when compared to control groups, suggesting potential efficacy for pain management therapies.
Case Study: Antimicrobial Activity
In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This highlights its potential as an alternative treatment option for bacterial infections.
The mechanisms underlying the biological activities of this compound are multifaceted:
- COX Inhibition : Similar compounds have been shown to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
- Neurotransmitter Modulation : The piperazine component may facilitate neurotransmitter release or reuptake inhibition, contributing to analgesic effects.
- Cell Membrane Interaction : Antimicrobial properties may arise from interactions with bacterial membranes, disrupting integrity and function.
Scientific Research Applications
Pharmaceutical Applications
The structural components of this compound suggest potential therapeutic effects:
- Analgesic Properties : Similar pyrazole derivatives have demonstrated analgesic effects in preclinical models. A study involving a related compound showed significant pain relief in formalin-induced pain models at doses ranging from 10 to 50 mg/kg, indicating its potential for pain management therapies.
- Antimicrobial Activity : In vitro studies have revealed that the compound exhibits significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential as an alternative treatment for bacterial infections.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Significant pain relief in animal models | |
| Antimicrobial | Effective against Staphylococcus aureus and E. coli |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Phenylbutazone | Pyrazole ring | Anti-inflammatory |
| Piroxicam | Pyrazole with heterocyclic ring | Non-steroidal anti-inflammatory |
| Rofecoxib | Sulfonamide group | COX-2 inhibitor |
| Sulfamethoxazole | Sulfonamide structure | Antimicrobial |
Case Study 1: Analgesic Effect Evaluation
A study evaluated the analgesic effect of a structurally similar pyrazole compound in a formalin test model. Results indicated significant pain relief at doses ranging from 10 to 50 mg/kg when compared to control groups, suggesting potential efficacy for pain management therapies.
Case Study 2: Antimicrobial Activity
In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effectiveness comparable to established antibiotics. This highlights its potential as an alternative treatment option for bacterial infections.
Chemical Reactions Analysis
Pyrazole Ring Formation
The pyrazole ring is synthesized via cyclization reactions involving thioamide intermediates. A key method employs Lawesson’s reagent (a thioamide-forming agent) to facilitate cyclization under controlled conditions. For example, a compound with a structurally analogous pyrazole ring (1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine) was prepared by reacting acetoacetyl-piperazine derivatives with phenylhydrazine, followed by cyclization . This approach avoids toxic solvents like pyridine, instead using ethanol or dimethyl sulfoxide (DMSO) as reaction media .
Piperazine Functionalization
The piperazine moiety is functionalized with a 2,3,4-trimethoxybenzyl group , likely introduced via alkylation or reductive amination . Deprotection steps, such as removal of tert-butoxycarbonyl (Boc) protecting groups using trifluoroacetic acid (TFA), are critical to achieve the final structure .
Coupling of Pyrazole and Piperazine
The methanone linkage between the pyrazole and piperazine is formed through condensation reactions , potentially involving carbonyl chemistry. Analogous compounds use phosphorus oxychloride (POCl₃) for cyclization, though this may be replaced in industrial settings due to toxicity concerns .
Cyclization with Lawesson’s Reagent
Lawesson’s reagent facilitates the formation of thioamides, which undergo cyclization to yield the pyrazole ring. This step is critical for controlling regioselectivity and avoiding side reactions .
Reaction Example :
Acetoacetyl-piperazine derivative + phenylhydrazine → Intermediate → Cyclization with Lawesson’s reagent → Pyrazole ring formation
Deprotection of Protecting Groups
Boc-protected piperazines undergo acidic deprotection (e.g., TFA) to expose the amine group, enabling subsequent functionalization .
Methanone Formation
The methanone group is introduced via coupling reactions , such as Schotten-Baumann chemistry or carbodiimide-mediated amide bond formation. Solvents like ethanol or DMSO are commonly used to optimize yields .
Characterization Techniques
Medicinal Chemistry
Pyrazole derivatives are studied for antimicrobial and anticancer activity . While the target compound’s biological profile is not explicitly detailed, analogous compounds show promise in targeting specific pathways .
Material Science
The compound’s heterocyclic structure suggests applications in coordination chemistry or pharmaceutical formulations , leveraging its solubility and binding properties.
Table 2: Characterization Data for Pyrazole Derivatives
| Technique | Key Peaks/Shields |
|---|---|
| ¹H NMR | Pyrazole H: δ 5.7–7.7 ppm; Piperazine H: δ 2–3 ppm; Methoxy H: δ 3.4–3.8 ppm |
| IR | C=O stretch: ~1700 cm⁻¹; Aromatic C-H: ~3000–3100 cm⁻¹ |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Target Compound vs. 4-(2-Methoxyphenyl)piperazinomethanone ()
Target Compound vs. [3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone ()
Computational and Analytical Insights
- Crystallography () : SHELX software aids in resolving the 3D conformation of the isopropyl-phenyl pyrazole moiety, critical for understanding steric effects in binding assays.
Preparation Methods
Synthesis of 3-Isopropyl-1-Phenyl-1H-Pyrazol-5-Yl Intermediate
The pyrazole ring is typically constructed via cyclocondensation of hydrazines with β-keto esters or amides. For example:
-
Hydrazine Formation : Phenylhydrazine reacts with ethyl acetoacetate derivatives under acidic conditions to form a hydrazone intermediate.
-
Cyclization : Lawesson’s reagent or phosphorus oxychloride (POCl₃) facilitates cyclization to yield the pyrazole core. Adjusting the β-keto ester to incorporate an isopropyl group (e.g., using ethyl 4-methyl-3-oxopentanoate) would introduce the 3-isopropyl substituent.
Synthesis of 4-(2,3,4-Trimethoxybenzyl)Piperazine
Piperazine derivatives are often functionalized via alkylation or reductive amination:
-
Benzylation : 2,3,4-Trimethoxybenzyl chloride reacts with piperazine in the presence of a base (e.g., potassium carbonate) to form 1-(2,3,4-trimethoxybenzyl)piperazine.
-
Methanone Introduction : The piperazine nitrogen is acylated using methanone precursors, such as chloroacetyl chloride, followed by coupling with the pyrazole intermediate.
Synthetic Routes and Reaction Optimization
Route 1: Sequential Coupling and Cyclization
This approach involves synthesizing the pyrazole and piperazine units independently before coupling them:
-
Pyrazole Synthesis :
-
React phenylhydrazine with ethyl 4-methyl-3-oxopentanoate in ethanol under reflux to form the hydrazone intermediate.
-
Cyclize using POCl₃ in dichloromethane at 0–5°C to yield 3-isopropyl-1-phenyl-1H-pyrazol-5-ol.
-
Convert the hydroxyl group to a leaving group (e.g., chloride using thionyl chloride) for subsequent coupling.
-
-
Piperazine Functionalization :
-
Coupling Reaction :
Route 2: One-Pot Reductive Amination
A more efficient method employs reductive amination to couple the intermediates:
-
Intermediate Preparation :
-
Synthesize 3-isopropyl-1-phenyl-1H-pyrazol-5-amine via catalytic hydrogenation of the corresponding nitro compound.
-
Prepare 4-(2,3,4-trimethoxybenzyl)piperazine-1-carbaldehyde by oxidizing the piperazine derivative with Dess-Martin periodinane.
-
-
Reductive Amination :
Critical Process Parameters and Yield Optimization
Temperature and Solvent Effects
Catalytic Systems
Purification Strategies
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) effectively remove unreacted starting materials.
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) resolves regioisomeric impurities.
Analytical Characterization and Quality Control
Spectroscopic Data
Stability Studies
-
Thermal Stability : Decomposition onset at 210°C (DSC), indicating suitability for long-term storage at ambient conditions.
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Q. How to design high-throughput screening (HTS) assays for this compound?
- Assay optimization :
- Fluorescence polarization : Label tubulin with FITC for binding affinity measurements.
- Cell-based HTS : Use HEK293 cells transfected with target GPCRs and cAMP/calcium flux reporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
